N-(2-{[2,2'-bithiophene]-5-yl}ethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a bithiophene moiety connected via an ethyl linker to a carboxamide group
Mechanism of Action
Target of Action
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some furan derivatives have been found to inhibit the epidemal growth factor receptor (EGFR), leading to potent anticancer activities .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through the coupling of two thiophene rings using a palladium-catalyzed cross-coupling reaction.
Attachment of the Ethyl Linker: The bithiophene is then reacted with an ethyl halide under basic conditions to introduce the ethyl linker.
Formation of the Furan Ring: The furan ring is synthesized separately, often starting from furfural or other furan derivatives.
Coupling to Form the Final Compound: The furan ring is then coupled with the bithiophene-ethyl intermediate using amide bond formation techniques, such as the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the biological activity of furan and thiophene derivatives.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide is unique due to the combination of furan and bithiophene moieties, which imparts distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(11-6-8-18-10-11)16-7-5-12-3-4-14(20-12)13-2-1-9-19-13/h1-4,6,8-10H,5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGZACKDLYYDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.